REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=O.P(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[CH:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:7] |f:2.3.4.5|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, after the mixture was cooled to 20° C.
|
Type
|
ADDITION
|
Details
|
the reaction solution was dropwise added into a suspension solution
|
Type
|
STIRRING
|
Details
|
After stirring the mixture at that temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 20° C.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
had been cooled to 10° C
|
Type
|
EXTRACTION
|
Details
|
Then, the aqueous phase was extracted with benzene
|
Type
|
WASH
|
Details
|
the organic phase was washed with diluted hydrochloric acid and brine
|
Type
|
DISTILLATION
|
Details
|
followed by partially removing benzene by distillation under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |